

Commercial Suppliers and Technical Guide for Boc-2-methyl-D-phenylalanine

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Compound of Interest		
Compound Name:	Boc-2-methyl-D-phenylalanine	
Cat. No.:	B558736	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **Boc-2-methyl-D-phenylalanine**, a crucial building block in peptide synthesis and drug discovery. This document details key suppliers, their product specifications, and relevant experimental protocols for the incorporation of this unnatural amino acid into peptide chains.

Introduction to Boc-2-methyl-D-phenylalanine

Boc-2-methyl-D-phenylalanine, chemically known as (R)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, is a protected form of the D-isomer of 2-methyl-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1] The D-configuration of the amino acid enhances the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation.[2] The incorporation of this and structurally similar amino acids into peptide sequences allows for the fine-tuning of their pharmacological properties. The introduction of a methyl group on the phenyl ring can impart unique conformational constraints and steric properties to peptides, influencing their binding affinity, selectivity, and biological activity.

Commercial Supplier Analysis

Identifying reliable commercial suppliers is a critical first step in the research and development pipeline. The following table summarizes the key suppliers of **Boc-2-methyl-D-phenylalanine**,



listed under its common synonym Boc-D-Phe(2-Me)-OH.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Additional Notes
Santa Cruz Biotechnolog y, Inc.	Boc-D-Phe(2- Me)-OH	80102-29-0	C15H21NO4	279.33	Alternate name: Boc-2- methyl-D- phenylalanine . For research use only.[3][4]
Aapptec	Boc-D-Phe(2- Me)-OH	80102-29-0	C15H21NO4	279.33	Listed under "Substituted Phenylalanin es".[5]

Note: Pricing and available quantities are subject to change and should be confirmed directly with the suppliers.

Experimental Protocols

The incorporation of **Boc-2-methyl-D-phenylalanine** into a peptide sequence generally follows the standard procedures for Boc-based solid-phase peptide synthesis (SPPS). The key steps involve the deprotection of the N-terminal Boc group of the resin-bound amino acid, followed by the coupling of the incoming **Boc-2-methyl-D-phenylalanine**.

Boc Deprotection

The Boc group is labile to acid and is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

- Peptide-resin with N-terminal Boc protection
- Trifluoroacetic acid (TFA)



- Dichloromethane (DCM)
- Diisopropylethylamine (DIEA) (for neutralization)

Procedure:

- Swell the peptide-resin in DCM.
- Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group.[1]
- Wash the resin thoroughly with DCM to remove excess TFA and the cleaved t-butyl carbocation.
- Neutralize the resulting N-terminal trifluoroacetate salt with a solution of 5-10% DIEA in DCM to generate the free amine.[1]
- Wash the resin again with DCM to remove excess base and salts.

Coupling of Boc-2-methyl-D-phenylalanine

The coupling of the free N-terminal amine on the resin with the carboxyl group of **Boc-2-methyl-D-phenylalanine** requires an activating agent to facilitate peptide bond formation. Common coupling reagents for Boc-SPPS include dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.

Materials:

- · Deprotected peptide-resin
- Boc-2-methyl-D-phenylalanine
- Coupling reagent (e.g., DCC or HBTU/HOBt)
- N,N-Dimethylformamide (DMF) or DCM as solvent
- Diisopropylethylamine (DIEA) (if using HBTU/HOBt)

Procedure (using HBTU/HOBt):



- In a separate vessel, dissolve Boc-2-methyl-D-phenylalanine (typically 2-4 equivalents relative to the resin substitution) in DMF.
- Add HBTU (e.g., 0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) to the amino acid solution.
- Add DIEA (typically 2-3 equivalents) to activate the amino acid.
- Add the activated amino acid solution to the swollen and deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.[6]
- After completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Cleavage from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on a standard Merrifield resin using Boc chemistry, strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.

Materials:

- Fully synthesized peptide-resin
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
- Scavengers (e.g., anisole, p-cresol) to protect sensitive residues
- Cold diethyl ether

Procedure (General Overview):

· Dry the peptide-resin thoroughly.



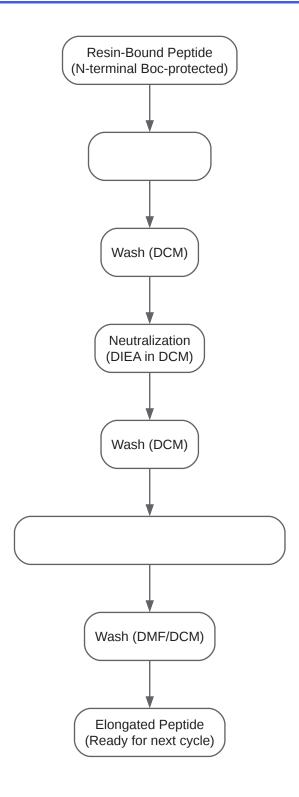
- Treat the resin with the cleavage cocktail (e.g., HF with scavengers) at low temperature (typically 0°C) for a specified duration (e.g., 1-2 hours).
- Remove the cleavage reagent by evaporation.
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the precipitated peptide by filtration or centrifugation.
- Wash the crude peptide with cold diethyl ether to remove residual scavengers and cleavage byproducts.
- The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations

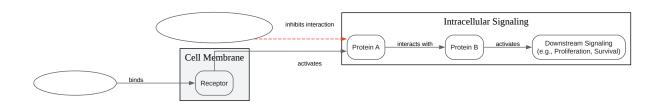
Logical Workflow for Boc-SPPS Cycle

The following diagram illustrates the general workflow for a single cycle of Boc-based solid-phase peptide synthesis, which is applicable for the incorporation of **Boc-2-methyl-D-phenylalanine**.









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